N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline
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Overview
Description
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline is a synthetic organic compound that plays a significant role in the field of medicinal chemistry. It is structurally complex and possesses unique pharmacological properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline can be achieved through a multi-step process:
Step 1: : Introduction of the trimethoxy group onto the benzene ring via electrophilic substitution.
Step 2: : Formation of the heptalen structure through a series of cyclization reactions.
Step 3: : Incorporation of the acetylamino group.
Step 4: : Attachment of the norvaline moiety through a condensation reaction.
Industrial Production Methods
In industrial settings, the compound can be synthesized using a scalable process:
Large-Scale Reagents: : High-purity starting materials to ensure consistent product quality.
Automated Reaction Systems: : For precise control of reaction conditions.
Purification: : Use of chromatography techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation to form various oxygenated derivatives.
Reduction: : The compound is reducible, forming simplified analogues.
Substitution: : Both nucleophilic and electrophilic substitutions are possible due to the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens, alkyl groups, and more.
Major Products
The primary products formed depend on the specific reactions and conditions used, but generally include modified benzo[a]heptalen structures with various functional group substitutions.
Scientific Research Applications
Chemistry
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline is used as a model compound in studying synthetic methodologies and reaction mechanisms.
Biology
In biological studies, it serves as a probe for investigating enzyme interactions and metabolic pathways.
Medicine
The compound is explored for its potential therapeutic effects, particularly in the areas of oncology and neurology.
Industry
It finds applications in the development of specialized catalysts and materials due to its unique structural properties.
Mechanism of Action
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline exerts its effects through:
Molecular Targets: : Binding to specific enzymes and receptors.
Pathways Involved: : Modulation of signal transduction pathways, inhibition of enzyme activity, and alteration of gene expression patterns.
Comparison with Similar Compounds
Similar Compounds
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-11-yl]norvaline
N-[6-(acetylamino)-1,2,3-trimethoxy-8-oxo-5,6,8-tetrahydrobenzo[a]heptalen-10-yl]norvaline
Uniqueness
What sets N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline apart is its specific structural features that afford it distinct chemical reactivity and biological activity, which similar compounds lack.
This detailed exploration outlines the complexity and versatility of this compound, paving the way for further research and industrial applications.
Properties
IUPAC Name |
2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O7/c1-6-7-20(26(31)32)28-19-11-9-16-17(13-21(19)30)18(27-14(2)29)10-8-15-12-22(33-3)24(34-4)25(35-5)23(15)16/h9,11-13,18,20H,6-8,10H2,1-5H3,(H,27,29)(H,28,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEQGUMTLGFTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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